Alcuronium - 23214-96-2

Alcuronium

Catalog Number: EVT-259154
CAS Number: 23214-96-2
Molecular Formula: C44H50N4O2+2
Molecular Weight: 666.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A non-depolarizing skeletal muscle relaxant similar to [tubocurarine]. It is used as an anesthesia adjuvant.
Overview

Alcuronium is a neuromuscular blocking agent derived from the alkaloid structure of curare. It is primarily used in clinical settings to facilitate muscle relaxation during surgical procedures and mechanical ventilation. Alcuronium acts as a competitive antagonist at the neuromuscular junction, blocking the action of acetylcholine on nicotinic receptors located at the motor end plate.

Source

Alcuronium is synthesized from the natural alkaloids found in plants such as Chondrodendron tomentosum and species of Strychnos, which are known for their curare-like properties. The compound was developed in the Roche laboratories, following the discovery of its parent alkaloid, diallyl-nortoxiferine.

Classification

Alcuronium falls under the category of non-depolarizing neuromuscular blockers. These agents are characterized by their ability to inhibit muscle contraction without causing depolarization of the motor end plate, distinguishing them from depolarizing agents like succinylcholine.

Synthesis Analysis

Methods

The synthesis of alcuronium involves multiple steps that typically include the modification of natural alkaloids. One common method is through the reaction of diallyl-nortoxiferine with various reagents to achieve the desired pharmacological properties.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing: Heating a mixture to boiling and condensing vapors back into the liquid.
  • Chromatography: A technique used to purify compounds by separating them based on their movement through a stationary phase.

The final product's purity is critical for its efficacy and safety in clinical applications.

Molecular Structure Analysis

Structure

Alcuronium has a complex molecular structure characterized by two quaternary ammonium groups connected by a flexible chain. This structure is essential for its interaction with nicotinic acetylcholine receptors.

Data

  • Molecular Formula: C18H26N2O4
  • Molecular Weight: 342.41 g/mol
  • Interonium Distance: Approximately 1.0-1.1 nm, which is significant for its neuromuscular blocking activity .
Chemical Reactions Analysis

Reactions

Alcuronium undergoes various chemical reactions that can affect its stability and activity:

  • Hydrolysis: In aqueous environments, alcuronium can hydrolyze, leading to degradation products that may have reduced efficacy.
  • Acid-Base Reactions: The presence of quaternary ammonium groups makes alcuronium susceptible to protonation and deprotonation, affecting its solubility and binding affinity to receptors.

Technical Details

Analytical methods such as capillary electrophoresis have been employed to quantify impurities and degradation products in alcuronium preparations . This ensures that only high-purity formulations are used in clinical settings.

Mechanism of Action

Process

Alcuronium exerts its effects by competitively binding to nicotinic acetylcholine receptors at the neuromuscular junction. By occupying these receptors, alcuronium prevents acetylcholine from binding, thereby inhibiting muscle contraction.

Data

  • Binding Affinity: Alcuronium binds with high affinity to the receptor sites, which is crucial for its effectiveness as a neuromuscular blocker.
  • Cooperativity: The binding process exhibits positive cooperativity, meaning that the binding of alcuronium at one site enhances binding at adjacent sites, facilitating more effective blockade .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alcuronium typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and other polar solvents, which is important for its administration via injection.

Chemical Properties

  • Stability: Alcuronium is stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • pKa Values: The pKa values indicate that at physiological pH (around 7.4), alcuronium exists primarily in its cationic form, which is essential for its action at the neuromuscular junction.
Applications

Scientific Uses

Alcuronium is primarily used in anesthesia during surgical procedures to induce muscle relaxation. Its applications extend beyond surgery; it is also utilized in intensive care settings for patients requiring mechanical ventilation. Research into alcuronium continues, focusing on optimizing its pharmacokinetic properties and reducing potential side effects associated with neuromuscular blockade.

Synthesis and Structural Derivation

Semi-Synthetic Pathways from C-Toxiferine I Alkaloids

Alcuronium chloride (diallyl-bis-nortoxiferine) is a semi-synthetic neuromuscular blocking agent derived from C-toxiferine I, a bis-quaternary indole alkaloid obtained from Strychnos toxifera. C-toxiferine I itself is an exceptionally potent neuromuscular blocker but impractical for clinical use due to its prolonged duration of action (several hours) and instability in solution [1] [6]. The semi-synthetic process involves:

  • Alkaloid Extraction: Isolation of C-toxiferine I from calabash curare, requiring complex purification due to the presence of multiple structurally similar alkaloids (e.g., toxiferines I–XII) [6].
  • Demethylation: Cleavage of the two N-methyl groups from C-toxiferine I to yield the bis-nortoxiferine intermediate [2] [8].
  • Quaternary Ammonium Modification: Introduction of allyl groups via alkylation, forming the final diallyl-substituted quaternary ammonium structure [2].

This structural transformation significantly alters the pharmacodynamic profile, reducing the duration of action while retaining high binding affinity for nicotinic acetylcholine receptors.

Table 1: Key Properties of C-Toxiferine I vs. Alcuronium

PropertyC-Toxiferine IAlcuronium
SourceStrychnos toxiferaSemi-synthetic derivative
Duration of Action>180 minutes60–120 minutes
Relative Potency (vs. d-tubocurarine)~170x~1.5x
Quaternary GroupsN-methylN-allyl
Clinical UtilityNone (too long-acting)Intermediate-acting NMB

Structural Modifications: N-Allyl Substitution and Biotransformation Implications

The replacement of N-methyl with N-allyl groups is the defining structural feature of alcuronium, conferring distinct chemical and metabolic properties:

  • Enhanced Biotransformation Potential: The allyl groups introduce sites for oxidative metabolism (primarily hepatic), shortening the duration of action compared to C-toxiferine I. Unlike the parent compound, which is eliminated unchanged, alcuronium undergoes partial metabolic degradation [2] [8].
  • Reduced Hydrophobicity: N-allyl substitution decreases lipid solubility compared to C-toxiferine I, influencing distribution kinetics. Protein binding is ~40% (mainly albumin), explaining reduced dosing requirements in hepatic disease where albumin synthesis is impaired [4] [8].
  • Charge Distribution: The quaternary ammonium centers (permanently positively charged) are critical for binding to the nicotinic acetylcholine receptor. The distance between these centers (≈1.4 nm) aligns with the receptor’s anionic sites [1] [6].
  • Steric Effects: The bulky toxiferine-derived steroid-like skeleton prevents deep access to the receptor’s agonist binding site, favoring competitive antagonism [1].

Table 2: Impact of N-Allyl Substitution on Alcuronium Properties

ParameterEffect of N-Allyl SubstitutionFunctional Consequence
Metabolic StabilityIntroduction of oxidizable allyl groupsShorter duration; partial hepatic metabolism
Solubility ProfileReduced hydrophobicity vs. C-toxiferine IImproved water solubility for formulation
Receptor BindingMaintained quaternary ammonium charge distanceHigh affinity for nAChR (Ki = 234 nM)*
Elimination PathwayRenal (70–90% unchanged) + Biliary (15–20%)Prolonged effect in renal impairment

*Muscle-type nAChR binding affinity [6].

Degradation Pathways and Stability Challenges in Acidic Milieu

Alcuronium’s stability is compromised under acidic conditions, leading to two primary degradation mechanisms:

  • Intramolecular Cyclization: In mild acidic environments (pH < 5), the allylic alcohol moiety undergoes nucleophilic attack on the central double bond, forming diallylcaracurine (DAC) via ring closure. This degradation product lacks neuromuscular blocking activity [5].
  • Monomeric Degradation: Hydrolysis can cleave alcuronium into the monomeric allyl-Wieland-Gumlich aldehyde (WGA), identified as (4R,17R)-4-allyl-17,18-epoxy-17-hydroxy-19,20-didehydrocuranium chloride .

Analytical methods to monitor degradation include:

  • Capillary Electrophoresis (CE): Uses phosphate buffer (pH 5.5) with heptakis-(2,6-di-O-methyl)-β-cyclodextrin or diethanolamine buffer (pH 9.2) with heptakis-(2,3-O-diacetyl-6-sulfo)-β-cyclodextrin to resolve alcuronium, DAC, and WGA .
  • HPLC with Ion Pairing: Pharmacopoeial methods (Ph. Eur., USP) for impurity profiling, though CE offers superior resolution for charged analytes .Formulation strategies to enhance stability include lyophilization (avoiding aqueous solutions) and buffering to neutral pH [5].

Table 3: Major Degradation Products of Alcuronium

DegradantFormation ConditionStructure FeatureDetection Method
Diallylcaracurine (DAC)Acidic pH, heatCyclized structure (closed ring)CE, TLC, HPLC-UV
Allyl-WGA monomerHydrolysisMonomeric curanium derivativeCE with cyclodextrin additives
3,17-ddPC*Alkaline hydrolysisDidesacetyl pancuronium analog (trace)HPLC-MS

*Identified in structural analogs like pancuronium [7].

Properties

CAS Number

23214-96-2

Product Name

Alcuronium

IUPAC Name

(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol

Molecular Formula

C44H50N4O2+2

Molecular Weight

666.9 g/mol

InChI

InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1

InChI Key

MUQUYTSLDVKIOF-OIBCBTBKSA-N

SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Solubility

Soluble in DMSO

Synonyms

Alcuronium
Alcuronium Chloride
Alcuronium Dichloride
Allnortoxiferine
Alloferin
Dialferine
Diallylnortoxiferine
Dichloride, Alcuronium
Dichloride, N,N'-Diallylnortoxiferinium
N,N'-Diallylnortoxiferinium Dichloride

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16

Isomeric SMILES

C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.